molecular formula C15H12CrF9O6 B1436840 Chromium(cento) trifluoropentanedionate CAS No. 14592-89-3

Chromium(cento) trifluoropentanedionate

Cat. No.: B1436840
CAS No.: 14592-89-3
M. Wt: 511.23 g/mol
InChI Key: GYRWLOXVTKJODP-DJFUMVPSSA-K
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Description

Chromium(cento) trifluoropentanedionate, also known as chromium(III) trifluoroacetylacetonate, is an organic chromium compound. It is a coordination compound of chromium(III) with acetylacetonate and trifluoro-pentanedionate ligands. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and dimethylformamide .

Mechanism of Action

Target of Action

The primary target of Chromium(cento) Trifluoropentanedionate, also known as chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one, is the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .

Mode of Action

This compound interacts with its target by binding to the beta-subunit of ATP synthase, inhibiting its enzymatic activity . This interaction influences physiological effects apart from insulin signaling .

Biochemical Pathways

The compound affects the insulin-signaling pathway and the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . Additionally, it plays a role in carbohydrate, lipid, and protein metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . These processes are responsible for the availability, transformation, and route of the compound in biological environments . The compound’s impact on bioavailability is yet to be fully understood.

Result of Action

The molecular and cellular effects of this compound’s action include enhancing insulin sensitivity and managing glucose metabolism . It also improves cardiometabolic symptoms by augmenting carbohydrate and lipid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the soil can affect the speciation and toxicity of chromium . Moreover, anthropogenic activities such as urbanization and industrialization contribute to an increased depletion of natural resources, which can impact the environmental distribution of chromium .

Preparation Methods

Chromium(cento) trifluoropentanedionate can be synthesized by reacting chromium trioxide with trifluoro-2,4-pentanedionic acid. The specific steps include adding an appropriate amount of chromium trioxide powder to the trifluoro-2,4-pentanedionic acid solution, and filtering to obtain the product after the reaction . This method is commonly used in laboratory settings.

Chemical Reactions Analysis

Chromium(cento) trifluoropentanedionate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under certain conditions, although it is relatively stable at room temperature.

    Reduction: The compound can be reduced using specific reducing agents.

    Substitution: It can undergo substitution reactions where the ligands are replaced by other ligands.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chromium(cento) trifluoropentanedionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chromium(cento) trifluoropentanedionate is unique due to its specific ligand structure and stability. Similar compounds include:

These compounds share similar coordination chemistry but differ in their ligand structures and specific applications.

Properties

CAS No.

14592-89-3

Molecular Formula

C15H12CrF9O6

Molecular Weight

511.23 g/mol

IUPAC Name

chromium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

GYRWLOXVTKJODP-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cr+3]

SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cr]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cr+3]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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